Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate
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Overview
Description
Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate is an organic compound with a complex structure that includes a cyclopropane ring, a phenyl group, and various functional groups such as amides and esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropanecarbonyl chloride with 4-aminophenylacetic acid to form an intermediate, which is then reacted with thiourea to introduce the carbamothioylamino group. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions such as temperature and pressure, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropanecarbonylamino)acetate
- Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate
Uniqueness
Methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H17N3O3S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
methyl 2-[4-[(cyclopropanecarbonylamino)carbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C14H17N3O3S/c1-20-12(18)8-9-2-6-11(7-3-9)15-14(21)17-16-13(19)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,16,19)(H2,15,17,21) |
InChI Key |
MPWVFKSBXKVYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NNC(=O)C2CC2 |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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